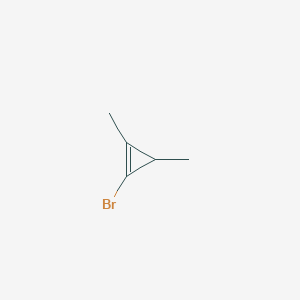
Cyclopropene, 1-bromo-2,3-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropene, 1-bromo-2,3-dimethyl- is an organic compound with the molecular formula C₅H₇Br. It is a derivative of cyclopropene, a highly strained and reactive cycloalkene. The presence of bromine and methyl groups on the cyclopropene ring significantly influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopropene, 1-bromo-2,3-dimethyl- can be synthesized through various methods. One common approach involves the reaction of 1,2-dimethylcyclopropene with bromine under controlled conditions. The reaction typically proceeds via an electrophilic addition mechanism, where bromine adds across the double bond of the cyclopropene ring.
Industrial Production Methods
Industrial production of cyclopropene derivatives often involves the use of specialized equipment and conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
Cyclopropene, 1-bromo-2,3-dimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Addition Reactions: The double bond in the cyclopropene ring can participate in addition reactions with electrophiles like halogens or hydrogen halides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding epoxides or reduction to yield cyclopropane derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium tert-butoxide.
Addition Reactions: Reagents such as bromine, chlorine, or hydrogen bromide are used.
Oxidation and Reduction Reactions: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) and reducing agents like lithium aluminum hydride (LiAlH₄) are commonly employed.
Major Products Formed
Substitution Reactions: Products include 1-hydroxy-2,3-dimethylcyclopropene and 1-alkoxy-2,3-dimethylcyclopropene.
Addition Reactions: Products include 1,2-dibromo-2,3-dimethylcyclopropane and 1-bromo-2,3-dimethylcyclopropane.
Oxidation and Reduction Reactions: Products include epoxides and cyclopropane derivatives.
Scientific Research Applications
Cyclopropene, 1-bromo-2,3-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclopropene, 1-bromo-2,3-dimethyl- involves its reactivity due to the strained cyclopropene ring. The ring strain makes the compound highly reactive towards electrophiles and nucleophiles. The bromine atom can participate in substitution reactions, while the double bond can undergo addition reactions. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparison with Similar Compounds
Similar Compounds
Cyclopropene: The parent compound, which is less substituted and more reactive.
1,2-Dimethylcyclopropene: A similar compound without the bromine atom.
1-Bromo-2-methylcyclopropene: A compound with one less methyl group.
Uniqueness
Cyclopropene, 1-bromo-2,3-dimethyl- is unique due to the presence of both bromine and methyl groups, which influence its reactivity and chemical properties. The combination of these substituents makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
87619-34-9 |
|---|---|
Molecular Formula |
C5H7Br |
Molecular Weight |
147.01 g/mol |
IUPAC Name |
1-bromo-2,3-dimethylcyclopropene |
InChI |
InChI=1S/C5H7Br/c1-3-4(2)5(3)6/h3H,1-2H3 |
InChI Key |
MQYNQRNZHRONKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=C1Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


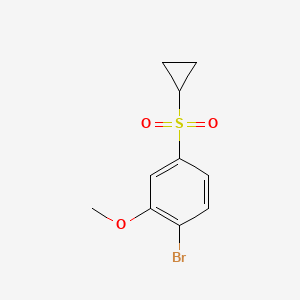
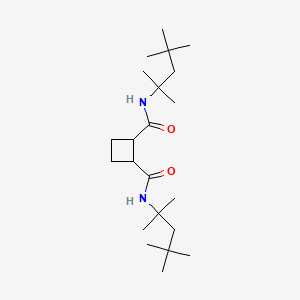
![Benzyl 8-oxa-3-aza-bicyclo[5.1.0]octane-3-carboxylate](/img/structure/B13943122.png)
![[2-(But-3-YN-1-YL)phenyl]methanol](/img/structure/B13943123.png)
![2-[3-bromo-5-(triphenylsilyl)phenyl]-Triphenylene](/img/structure/B13943127.png)
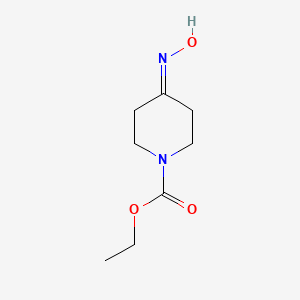


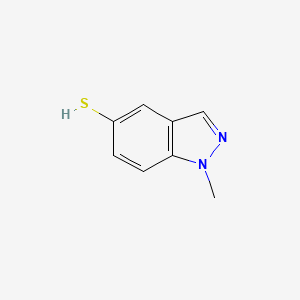
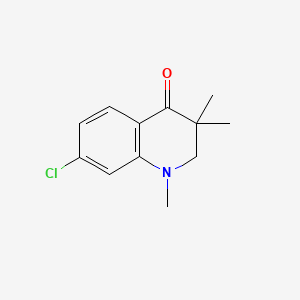
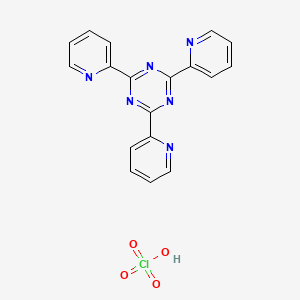
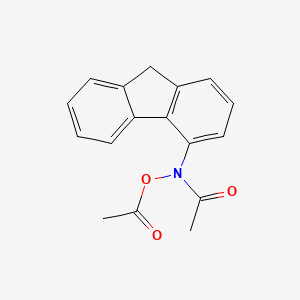

![4-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)benzenemethanamine](/img/structure/B13943187.png)
